(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one
Beschreibung
Eigenschaften
IUPAC Name |
(E)-1-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(19-7-4-8-20(15-19)23(25)26)14-11-17-9-12-21(13-10-17)27-16-18-5-2-1-3-6-18/h1-15H,16H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBDKOZKTGOCMV-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound belongs to the chalcone class, characterized by an α,β-unsaturated carbonyl system connecting two phenyl rings. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-benzyloxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in ethanol or methanol under controlled temperatures to optimize yield and purity .
Antimicrobial Activity
Chalcones, including (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, have demonstrated significant antimicrobial properties. Preliminary studies suggest effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 μg/mL |
| Escherichia coli | 4 μg/mL |
| Salmonella enterica | 8 μg/mL |
These findings indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve the modulation of signaling pathways and induction of caspase activity:
| Concentration (μM) | Caspase-3 Activity (fold increase) |
|---|---|
| 10 | 1.33 |
| 20 | 1.57 |
Moreover, cell cycle analysis indicated that treatment with this compound leads to significant morphological changes in cancer cells, suggesting its role in disrupting cellular proliferation .
The biological effects of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Cellular Receptor Interaction : It is believed to modulate receptor activity, affecting various signaling pathways.
- Apoptosis Induction : By triggering apoptotic pathways, it promotes programmed cell death in cancerous cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several chalcone derivatives, including (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. The results demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Study on Anticancer Properties
In another investigation focusing on breast cancer models, compounds similar to (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one were shown to significantly reduce tumor growth in vivo. These compounds induced apoptosis and inhibited tumor cell migration, further supporting their therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Chalcone Derivatives
Structural and Substitution Patterns
Key structural variations among chalcones arise from substituent type, position, and electronic properties. Below is a comparison of the target compound with structurally related analogs:
*EDG = Electron-donating group; EWGs = Electron-withdrawing groups (e.g., nitro).
Key Observations:
Substitution Position: The meta-nitro group on ring A is shared with LabMol-67 and the dimethylamino analog . Benzyloxy at the para position of ring B distinguishes the target compound from methoxy or hydroxyl analogs (e.g., cardamonin), increasing lipophilicity and possibly affecting membrane permeability .
Electronic Effects: Nitro (EWG) vs. Methyl/Dimethylamino (EDG): The nitro group reduces electron density on the enone system, enhancing electrophilicity and reactivity in Michael addition reactions . Benzyloxy (moderate EWG) vs. Piperidinyl (EDG): The piperidine substituent in LabMol-67 improves solubility but may reduce target affinity compared to benzyloxy .
Implications for the Target Compound:
- The 3-nitro and 4-benzyloxy groups may confer moderate activity, though direct IC₅₀ data are unavailable. Benzyloxy’s bulkiness could reduce binding efficiency compared to smaller substituents (e.g., fluoro), as seen in cluster 6 compounds .
- In acetylcholinesterase inhibition studies (), chalcones with methoxy and hydroxyl groups showed strong interactions, suggesting that replacing benzyloxy with polar groups might improve activity .
Physicochemical Properties
- The target compound’s benzyloxy group increases molecular weight and logP, suggesting reduced aqueous solubility compared to methyl or piperidine analogs. This could limit bioavailability in vivo .
Q & A
Q. What is the standard synthetic route for (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one?
The compound is synthesized via the Claisen-Schmidt condensation reaction. A mixture of 4-(benzyloxy)acetophenone and 3-nitrobenzaldehyde is refluxed in ethanol with a catalytic amount of aqueous NaOH. The reaction proceeds at room temperature for 12–24 hours, followed by acidification to precipitate the product. Purification is achieved via recrystallization from ethanol .
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H and 13C NMR : Assigns proton environments and carbon frameworks, confirming the E-configuration of the α,β-unsaturated ketone.
- FT-IR : Validates the carbonyl stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths, angles, and crystallographic packing (e.g., monoclinic system, space group P21/c) .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
The title compound crystallizes in a monoclinic system (a = 9.1977 Å, b = 21.6887 Å, c = 11.6072 Å) with intermolecular C–H···O interactions stabilizing the lattice. These interactions affect solubility and melting point, as observed in differential scanning calorimetry (DSC) .
Q. What role does the E-configuration play in its reactivity and biological activity?
The E-geometry ensures conjugation between the carbonyl and aromatic rings, enhancing electron delocalization. This configuration is critical for interactions with biological targets (e.g., enzyme active sites) and influences UV-Vis absorption maxima (~300–350 nm) .
Q. How can researchers resolve contradictions in spectral data during characterization?
Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies, refine data with software like SHELXL and check for thermal displacement parameters (e.g., anisotropic ellipsoids at 50% probability) .
Q. What experimental designs are optimal for evaluating its biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays.
- Molecular docking : Simulate binding affinity with targets like Staphylococcus aureus tyrosyl-tRNA synthetase or human cyclooxygenase-2 .
Q. How does the electron-withdrawing nitro group modulate electronic properties?
The 3-nitro group reduces electron density on the phenyl ring, stabilizing the enone system via resonance. This increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions (e.g., thiol-Michael adduct formation) .
Q. What advanced synthetic strategies improve yield or enantiomeric purity?
Q. How can thermal stability be assessed for formulation studies?
Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC to identify melting points. The compound’s stability correlates with crystallographic packing density and hydrogen-bonding networks .
Q. What structural analogs are key for structure-activity relationship (SAR) studies?
Compare with derivatives bearing:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
